C22H21Cl2NO7

Description

Identification and Characterization of C22H21Cl2NO7 as a Key Metabolite of Sertraline (B1200038)

The chemical compound C22H21Cl2NO7 has been identified as Desmethyl-Sertraline-O-Glucuronide (Desm-SRT-O-GLU). This identification was made during studies investigating the biotransformation of sertraline in ovine liver models. The process of glucuronidation, where a glucuronic acid moiety is attached to a substrate, is a major pathway for the metabolism of many drugs, rendering them more water-soluble and easier to excrete. In the case of sertraline, it first undergoes N-demethylation to form N-desmethylsertraline, which is then further metabolized. drugbank.comresearchgate.net Desm-SRT-O-GLU is a product of this subsequent metabolic step.

The characterization of this metabolite has been achieved through advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS). These methods allow for the separation of metabolites from a complex biological matrix and the precise determination of their mass and fragmentation patterns, which in turn enables the elucidation of their chemical structure.

| Attribute | Value |

|---|---|

| Molecular Formula | C22H21Cl2NO7 |

| Metabolite Name | Desmethyl-Sertraline-O-Glucuronide (Desm-SRT-O-GLU) |

| Parent Compound | Sertraline (via N-desmethylsertraline) |

| Metabolic Pathway | N-demethylation followed by Glucuronidation |

Relevance of Sertraline (SRT) as an Anthelmintic Agent and its Metabolites

Sertraline, primarily known as an antidepressant, has been investigated for its potential as an anthelmintic, a drug that expels parasitic worms. researchgate.netnih.gov This repurposing of an existing drug is a significant strategy in the search for new treatments against parasitic infections, which pose a considerable threat to both human and animal health. nih.gov Studies have demonstrated that sertraline is effective against various parasitic nematodes, including Haemonchus contortus, Trichuris muris, Ancylostoma caninum, and Schistosoma mansoni. nih.govnih.gov

The relevance of sertraline's metabolites in its anthelmintic activity is a key area of investigation. The biotransformation of sertraline in the host organism is extensive, with desmethylation and glucuronidation being major pathways in the ovine liver. researchgate.net In contrast, the biotransformation of sertraline within the target parasite, H. contortus, appears to be weak, with most of the drug remaining unmetabolized. This suggests that the parasite has a limited capacity to deactivate sertraline, which could be a positive attribute for its efficacy as an anthelmintic. The formation of Desm-SRT-O-GLU in the host is part of the detoxification and elimination process.

Overview of Metabolite Research in Drug Discovery and Development

Metabolite research, or metabolomics, is an indispensable component of drug discovery and development. wuxiapptec.comadmescope.com The study of metabolites provides crucial information about a drug's absorption, distribution, metabolism, and excretion (ADME) profile. numberanalytics.com Identifying and characterizing metabolites is essential for several reasons:

Understanding Pharmacokinetics: Metabolites can significantly influence the pharmacokinetic profile of a drug. numberanalytics.com

Structural Optimization: By identifying metabolic "soft-spots," the parts of a molecule prone to metabolic change, medicinal chemists can modify the drug's structure to improve its metabolic stability. admescope.com

Predicting Human Pharmacokinetics: Understanding the differences in metabolism between preclinical animal models and humans is vital for accurately predicting a drug's behavior in humans. admescope.com

Regulatory bodies such as the FDA provide guidance on the safety testing of drug metabolites, underscoring the importance of this area of research. numberanalytics.com The use of advanced analytical techniques has greatly enhanced the ability to identify and characterize metabolites, contributing to the development of safer and more effective drugs. wuxiapptec.com

| Research Area | Key Finding | Reference |

|---|---|---|

| Anthelmintic Activity | Sertraline shows significant anthelmintic activity against multiple nematode species. | nih.govnih.gov |

| Metabolism in Host | Sertraline is extensively metabolized in the ovine liver, primarily through desmethylation and glucuronidation. | researchgate.net |

| Metabolism in Parasite | Biotransformation of sertraline in H. contortus is weak, with the majority of the drug remaining unmetabolized. | nih.gov |

| Metabolite Identification | C22H21Cl2NO7 has been identified as Desmethyl-Sertraline-O-Glucuronide (Desm-SRT-O-GLU). | - |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H21Cl2NO7 |

|---|---|

Molecular Weight |

482.3 g/mol |

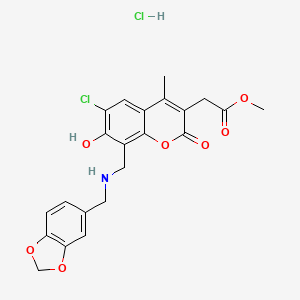

IUPAC Name |

methyl 2-[8-[(1,3-benzodioxol-5-ylmethylamino)methyl]-6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl]acetate;hydrochloride |

InChI |

InChI=1S/C22H20ClNO7.ClH/c1-11-13-6-16(23)20(26)15(21(13)31-22(27)14(11)7-19(25)28-2)9-24-8-12-3-4-17-18(5-12)30-10-29-17;/h3-6,24,26H,7-10H2,1-2H3;1H |

InChI Key |

HSAFQXYXPFDPKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=C(C(=C(C=C12)Cl)O)CNCC3=CC4=C(C=C3)OCO4)CC(=O)OC.Cl |

Origin of Product |

United States |

Mechanistic Investigations of C22h21cl2no7 Biological Activity

Assessment of C22H21Cl2NO7’s Intrinsic Biological Effects

Direct research on the intrinsic biological effects of C22H21Cl2NO7 is limited. Its activity is largely inferred from its position in the metabolic pathway of sertraline (B1200038). Sertraline is extensively metabolized in the liver, primarily through N-demethylation to its main active metabolite, N-desmethylsertraline. drugbank.comwikipedia.orghres.ca Both sertraline and N-desmethylsertraline subsequently undergo further metabolic processes, including oxidative deamination, hydroxylation, and glucuronide conjugation, leading to the formation of compounds like C22H21Cl2NO7. hres.cahres.casertralinecaps.com

N-desmethylsertraline itself is noted to be substantially less potent—by about 50-fold—as a serotonin (B10506) reuptake inhibitor compared to sertraline, and its contribution to the clinical effects of sertraline is generally considered negligible. wikipedia.org As C22H21Cl2NO7 is a further conjugated metabolite of this already weakened compound, its intrinsic biological activity is presumed to be minimal. The process of glucuronidation typically renders compounds more water-soluble and facilitates their excretion from the body, generally decreasing their pharmacological activity. nih.gov

A study investigating the biotransformation of sertraline in the nematode Haemonchus contortus identified Desm-SRT-O-GLU as a metabolite. nih.gov However, the study's focus was on the anthelmintic properties of sertraline and did not assess the specific biological activity of this metabolite.

Comparative Analysis of Biological Activities between C22H21Cl2NO7 and Sertraline

A direct comparative analysis of the biological activities of C22H21Cl2NO7 and sertraline is challenging due to the lack of specific studies on the metabolite. However, a comparison can be extrapolated based on the well-documented pharmacology of sertraline and the general principles of drug metabolism.

Sertraline is a potent selective serotonin reuptake inhibitor (SSRI), which means it selectively blocks the reuptake of serotonin at the presynaptic neuronal membrane, leading to increased concentrations of serotonin in the central nervous system. drugbank.com This action is believed to be the primary mechanism behind its antidepressant and anxiolytic effects.

In contrast, as a glucuronide conjugate of a significantly less active metabolite, C22H21Cl2NO7 is expected to have negligible affinity for the serotonin transporter. The addition of a glucuronide group further increases the molecule's polarity and size, which would likely hinder its ability to cross the blood-brain barrier and interact with central nervous system targets.

The following table provides a theoretical comparison based on available data for sertraline and the predicted properties of its metabolite.

| Feature | Sertraline | C22H21Cl2NO7 (Desm-SRT-O-GLU) |

| Primary Mechanism | Selective Serotonin Reuptake Inhibitor (SSRI) drugbank.com | Presumed negligible activity as an SSRI |

| Pharmacological Activity | High drugbank.com | Presumed very low to none |

| Metabolic Role | Parent Drug drugbank.com | Metabolite of N-desmethylsertraline hres.cahres.ca |

| Clinical Significance | Therapeutic agent for depression, anxiety disorders, etc. drugs.com | Not considered to have clinical effects psychiatriapolska.pl |

Molecular Mechanisms Underlying C22H21Cl2NO7-Mediated Responses

Given the presumed low intrinsic activity of C22H21Cl2NO7, it is unlikely to mediate any significant biological responses through direct molecular mechanisms. Any residual activity would theoretically be related to the molecular pathways influenced by its parent compound, sertraline, though to a much-attenuated degree.

The primary molecular target of sertraline is the serotonin transporter (SERT). drugbank.com By inhibiting SERT, sertraline modulates serotonergic neurotransmission. It has weak effects on norepinephrine (B1679862) and dopamine (B1211576) reuptake and no significant affinity for adrenergic, cholinergic, GABA, dopaminergic, histaminergic, or other serotonergic receptors. hres.ca

If C22H21Cl2NO7 were to exhibit any biological effect, it would most likely be through a very weak interaction with SERT. However, the structural modifications from sertraline to N-desmethylsertraline, and subsequently to its glucuronide conjugate, make any significant interaction improbable. The molecular machinery of the cell, particularly the enzymes involved in glucuronidation, recognizes and modifies N-desmethylsertraline to facilitate its elimination, a process that inherently reduces its capacity for specific receptor binding. nih.gov

Compound Names Mentioned

| Chemical Formula | Common Name/Abbreviation |

| C17H17Cl2N | Sertraline (SRT) |

| C16H15Cl2N | N-desmethylsertraline (Desm-SRT) |

| C22H21Cl2NO7 | Desmethylsertraline (B1148675) glucuronide (Desm-SRT-O-GLU) |

Identification and Characterization of Biological Targets of C22h21cl2no7

Screening Approaches for C22H21Cl2NO7-Specific Binding Partners

The identification of specific binding partners for any new potential anthelmintic compound is a critical step in understanding its mechanism of action. General approaches for drug target deconvolution in helminths involve a combination of proteomic, chemical, and genomic/genetic techniques biorxiv.org. However, specific studies detailing the screening for binding partners for C22H21Cl2NO7 (Desm-SRT-O-GLU) have not been reported.

Research into the parent compound, Sertraline (B1200038), suggests it may act on novel targets within helminths. Studies on Caenorhabditis elegans have shown that mutants resistant to established anthelmintics like ivermectin or levamisole (B84282) remain susceptible to Sertraline, indicating a different mechanism of action d-nb.inforesearchgate.netnih.govnih.gov. The molecular targets for Sertraline's anthelmintic activity have not yet been fully identified nih.gov.

Typical screening approaches that could be hypothetically applied to identify binding partners for compounds like C22H21Cl2NO7 include:

Affinity-based methods: These techniques use the compound itself as a "bait" to capture its interacting protein partners from a lysate of the target parasite.

Genetic screening: This involves creating a library of mutant parasites and identifying which mutations confer resistance to the compound. This was the approach that identified the target of the anthelmintic monepantel (B609222) in H. contortus biorxiv.org.

Phenotypic screening: Automated high-throughput screening platforms can assess detailed phenotypic responses of worms to a compound, which can provide clues about its mode of action biorxiv.org.

In silico modeling: Computational methods can predict potential interactions between a small molecule and various protein targets within the parasite scielo.br.

While these methods are established, their application to specifically identify the binding partners of the metabolite C22H21Cl2NO7 has not been documented in the available scientific literature.

Functional Impact of C22H21Cl2NO7-Target Interactions

The functional impact of a drug-target interaction describes the physiological or biochemical consequences of this binding, which ultimately lead to the therapeutic (e.g., anthelmintic) effect. As the specific biological targets for C22H21Cl2NO7 are unknown, the functional impact of its interactions cannot be detailed.

However, extensive research on the parent compound, Sertraline, provides insight into the potential functional effects of related molecules on helminths. Studies have shown that Sertraline:

Acts rapidly to inhibit feeding in C. elegans within minutes of exposure nih.govnih.gov.

Kills C. elegans at multiple life stages, including as embryos, larvae, and adults nih.govnih.gov.

Decreases the motility of adult Trichuris muris (whipworm) nih.govresearchgate.net.

Prevents the hatching and development of Ancylostoma caninum (hookworm) researchgate.netnih.gov.

Kills Schistosoma mansoni (flatworm) researchgate.netnih.gov.

Significantly decreases the viability of adult H. contortus in both drug-sensitive and resistant strains, as measured by ATP levels d-nb.infonih.govresearchgate.net.

In protozoan parasites, Sertraline has been shown to affect mitochondria, leading to decreased ATP levels and oxygen consumption scielo.br. It is plausible that Sertraline and its metabolites could have similar effects on energy metabolism in helminths. However, without direct evidence of C22H21Cl2NO7 binding to a specific target, any discussion of its functional impact remains speculative.

Table 1: Observed Functional Effects of the Parent Compound Sertraline on Various Helminths

| Organism | Observed Functional Impact | Reference |

|---|---|---|

| Caenorhabditis elegans | Inhibition of feeding, lethal at multiple life stages | nih.govnih.gov |

| Trichuris muris | Decreased motility of adults | nih.govresearchgate.net |

| Ancylostoma caninum | Prevention of hatching and development | researchgate.netnih.gov |

| Schistosoma mansoni | Lethal to the parasite | researchgate.netnih.gov |

| Haemonchus contortus | Significant decrease in viability of adults | d-nb.infonih.govresearchgate.net |

Implications of C22H21Cl2NO7 Target Modulation in Anthelmintic Efficacy

The modulation of a specific biological target by a drug is the basis of its efficacy. Understanding this relationship is key to optimizing treatment and overcoming resistance. For C22H21Cl2NO7, its role and the implications of its potential target modulation in anthelmintic efficacy are intrinsically linked to its nature as a metabolite of Sertraline.

Studies on the biotransformation of Sertraline in H. contortus revealed that the parasite metabolizes the drug only weakly, with most of it remaining as the parent compound nih.govresearchgate.net. In contrast, the ovine liver metabolizes Sertraline more extensively, with desmethylation and glucuronidation being major pathways nih.govresearchgate.net. The compound C22H21Cl2NO7 (Desm-SRT-O-GLU) was identified as a metabolite in the ovine liver d-nb.infonih.gov.

This suggests that the direct anthelmintic effect observed in studies is primarily due to the action of Sertraline itself within the parasite, rather than its metabolites. The weak biotransformation by H. contortus implies that the parasite has a limited capacity to deactivate the drug, which is a positive attribute for an anthelmintic. The formation of C22H21Cl2NO7 occurs predominantly in the host's liver, suggesting it is part of the host's detoxification and elimination process rather than a molecule directly contributing to killing the parasite.

Therefore, the primary implication for anthelmintic efficacy is that the parent compound, Sertraline, is the main active agent. The modulation of its yet-to-be-identified targets in the helminth is what drives the observed efficacy. The role of the metabolite C22H21Cl2NO7 appears to be more relevant to the pharmacokinetics and metabolism of Sertraline within the host system, rather than having a direct, significant impact on the parasite itself.

**Table 2: Identified Metabolites of Sertraline in Ovine Liver and *H. contortus***

| Compound Name | Chemical Formula | Organism/Tissue where Identified | Reference |

|---|---|---|---|

| Hydroxy-SRT | C17H17Cl2NO | H. contortus, Ovine Liver | nih.govresearchgate.net |

| SRT-O-glucoside | C23H27Cl2NO6 | H. contortus | nih.govresearchgate.net |

| Dihydroxy-SRT | C17H17Cl2NO2 | H. contortus | nih.govresearchgate.net |

| SRT-ketone | C16H14Cl2O | H. contortus | nih.govresearchgate.net |

| Desm-SRT-O-GLU | C22H21Cl2NO7 | Ovine Liver | d-nb.infonih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of C22h21cl2no7 and Its Analogs

Principles and Methodologies for SAR/QSAR of Glycosylated Metabolites

Glycosylated metabolites present unique challenges and opportunities in SAR and QSAR studies due to the inherent complexity and flexibility of the sugar moiety. nih.gov The glycan part can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, stability, and receptor binding. nih.govnih.gov

Core Principles: The fundamental principle of SAR is that the biological activity of a molecule is directly related to its chemical structure. For glycosides, this relationship is governed by the interplay between the aglycone (the non-sugar portion) and the glycan (sugar) moieties. Key considerations include:

Glycan Identity: The type of sugar (e.g., glucose, rhamnose), its stereochemistry, and ring conformation can drastically alter biological outcomes.

Glycosidic Linkage: The position and anomeric configuration (α or β) of the bond connecting the sugar to the aglycone are crucial for proper orientation within a biological target's binding site. nih.gov

Conformational Flexibility: Glycosides are often more flexible than their corresponding aglycones. This flexibility can be advantageous for adapting to a binding site but complicates computational modeling. researchgate.net

Methodologies: A variety of computational and experimental techniques are employed to elucidate the SAR and QSAR of glycosylated compounds.

| Methodology | Description | Application to Glycosylated Compounds |

| 3D-QSAR | Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate biological activity with the 3D properties of molecules. mdpi.comnih.gov | CoMFA and CoMSIA are used to create 3D contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. This is particularly useful for visualizing the spatial requirements of both the aglycone and glycan moieties. mdpi.comresearchgate.net |

| Molecular Docking | This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rsc.org | Docking studies on glycosylated metabolites help to visualize interactions with target proteins, revealing key hydrogen bonds and hydrophobic interactions involving the sugar and aglycone parts. Specialized algorithms like GlycanDock have been developed to handle the unique conformational challenges of glycans. researchgate.netprofacgen.comnih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. | For glycosides, a pharmacophore model can define the spatial relationships between features on the aglycone and critical hydroxyl groups on the sugar that are required for receptor recognition. researchgate.net |

| Fragment-Based Approaches | Analyzes the contribution of different molecular fragments to the overall biological activity. | This can be used to separately assess the influence of the aglycone core, its substituents (like chlorine atoms), and the sugar unit on the compound's potency. |

These methodologies are often used in conjunction. For example, molecular docking can provide the necessary alignment of molecules for a 3D-QSAR study, leading to a more robust and mechanistically interpretable model. rsc.org

Identification of Key Structural Features for C22H21Cl2NO7 Activity

While direct SAR studies on C22H21Cl2NO7 are not publicly available, analysis of analogous structures, such as C-aryl glycosides, provides insights into the structural features likely crucial for its biological activity. researchgate.netnih.gov For a molecule with this formula, the key features would encompass the dichlorinated aglycone, the nitrogen-containing functionality, and the glycosidic moiety.

The Aglycone Moiety:

Aromatic/Heterocyclic Core: The central ring system of the aglycone serves as the primary scaffold for orienting other functional groups.

Dichlorination Pattern: The position of the two chlorine atoms on the aromatic ring is critical. Halogen atoms can influence activity by altering the molecule's electronic distribution, lipophilicity, and ability to form halogen bonds with the target receptor. SAR studies on similar compounds often show that specific substitution patterns lead to optimal activity. nih.gov

Nitrogen Functionality: The presence of a nitrogen atom, likely within an amide, amine, or heterocyclic system, can serve as a key hydrogen bond donor or acceptor, providing a critical anchor point within the receptor's binding site.

The Glycosidic Moiety:

Sugar Type and Hydroxyl Groups: The hydroxyl (-OH) groups on the sugar ring are primary sites for hydrogen bonding with the biological target. The orientation of these groups (axial vs. equatorial) is determined by the sugar's identity (e.g., glucose vs. mannose) and is fundamental to specific recognition. mdpi.com

Anomeric Linkage: The stereochemistry of the glycosidic bond (α or β) dictates the spatial orientation of the entire sugar relative to the aglycone, profoundly impacting how the molecule fits into a binding pocket. nih.gov

The table below summarizes the likely importance of these structural features.

| Structural Feature | Potential Role in Biological Activity |

| Dichlorinated Aromatic Ring | Modulates electronics, lipophilicity; potential for halogen bonding. |

| Nitrogen Atom | Acts as a hydrogen bond donor or acceptor for receptor anchoring. |

| Glycosidic Linkage (α/β) | Determines the 3D orientation of the sugar moiety relative to the aglycone. |

| Sugar Hydroxyl Groups | Form a network of specific hydrogen bonds with the target protein. |

| Overall Molecular Planarity | Can influence stacking interactions (e.g., π-π stacking) with aromatic residues in the binding site. mdpi.com |

Effect of Structural Modifications on C22H21Cl2NO7's Biological Profile

Based on the key features identified, systematic structural modifications can be proposed to probe the SAR and optimize the biological profile of a compound like C22H21Cl2NO7. The effects of these modifications are often explored through the synthesis and biological evaluation of a series of analogs. nih.gov

Modifications to the Aglycone:

Position of Chlorine Atoms: Moving the chlorine atoms to different positions on the aromatic ring can lead to significant changes in activity. This helps to map the electronic and steric requirements of the binding pocket. For some target classes, electron-rich substitution positions are found to improve inhibitory activity. nih.gov

Replacement of Chlorine Atoms: Substituting one or both chlorine atoms with other halogens (F, Br, I) or with small alkyl or methoxy (B1213986) groups can fine-tune the compound's lipophilicity and steric profile, potentially improving potency or selectivity.

Alteration of the Nitrogen-Containing Group: Modifying the group containing the nitrogen atom, for example, by changing an amide to a sulfonamide or altering alkyl substituents, can change its hydrogen-bonding capacity and steric bulk, thereby affecting binding affinity.

Modifications to the Glycan:

Glycosylation Site: In molecules with multiple potential attachment points, changing the position of the sugar on the aglycone can dramatically alter activity. Studies on flavonols have shown that glycosylation at the 3-position versus the 7-position results in different antioxidant capacities. mdpi.comresearchgate.net

Sugar Moiety: Replacing the existing sugar with other monosaccharides (e.g., galactose, xylose) or even disaccharides can probe the specificity of the receptor's glycan-binding pocket.

Modifications of Sugar Hydroxyls: Selective acylation, methylation, or deoxygenation of the sugar's hydroxyl groups can identify which specific groups are essential for hydrogen bonding interactions and which are not. nih.gov

The following table illustrates potential structural modifications and their hypothetical effects on a biological profile, based on general principles observed in analogous glycosylated compounds.

| Modification | Example | Potential Effect on Biological Profile |

| Aglycone: Change Halogen Position | Move Cl from C-4 to C-3 | May increase or decrease activity depending on the target's topology. |

| Aglycone: Change Halogen Type | Replace Cl with F | May alter binding affinity and metabolic stability. |

| Aglycone: Modify N-substituent | Change -NH-CH3 to -NH-C2H5 | Could enhance hydrophobic interactions or cause a steric clash. |

| Glycan: Change Glycosylation Position | Move sugar from C-7 to C-3 | Can significantly decrease or alter activity by blocking an essential hydroxyl group on the aglycone. mdpi.com |

| Glycan: Change Sugar Type | Replace glucose with rhamnose | May decrease binding if the receptor has a specific preference for glucose. |

| Glycan: Remove a Hydroxyl Group | Deoxygenate the C-6 hydroxyl | Would abolish any hydrogen bonds involving this group, likely reducing potency if the interaction is critical. |

Predictive Modeling of C22H21Cl2NO7 Bioactivity using QSAR

Once sufficient SAR data from a series of analogs is available, a QSAR model can be developed to predict the bioactivity of new, unsynthesized compounds. mdpi.com This computational tool is invaluable for prioritizing synthetic efforts and designing more potent molecules. semanticscholar.org

Model Development Workflow:

Data Set Preparation: A dataset of structurally related analogs of C22H21Cl2NO7 with experimentally determined biological activities (e.g., IC50 values) is compiled. This dataset is typically divided into a training set for building the model and a test set for validating its predictive power. mdpi.comresearchgate.net

Descriptor Calculation: A wide range of numerical descriptors are calculated for each molecule. These descriptors quantify various aspects of the chemical structure.

Variable Selection and Model Building: Statistical methods are used to select the most relevant descriptors and build a mathematical equation that correlates these descriptors with biological activity. Genetic algorithms are often superior for feature selection. nih.gov A common method is Partial Least Squares (PLS) regression, which is well-suited for handling datasets with many, often correlated, descriptors. researchgate.net

Model Validation: The model's robustness and predictive ability are rigorously assessed. Internal validation is often performed using a leave-one-out (LOO) cross-validation technique. researchgate.net Crucially, external validation is performed by using the model to predict the activities of the compounds in the test set, which were not used during model construction. mdpi.com

Types of Descriptors for Glycosylated Compounds:

| Descriptor Class | Examples | Relevance to C22H21Cl2NO7 Analogs |

| 1D/2D Descriptors | Molecular Weight, LogP, Polar Surface Area (PSA), Connectivity Indices. | These capture general properties like size, lipophilicity, and polarity, which are influenced by both the aglycone and the sugar. |

| 3D Descriptors | Steric Fields (CoMFA), Electrostatic Fields (CoMFA), Hydrophobic Fields (CoMSIA). | These are essential for 3D-QSAR and describe the spatial requirements for favorable interactions, capturing the shape and electronic nature of the entire glycoside. mdpi.com |

| Quantum Chemical | HOMO/LUMO energies, Partial Atomic Charges. | Provide insight into the electronic properties of the molecule, such as the reactivity of the dichlorinated ring system. |

| Topological | Wiener Index, Randic Index. | Describe molecular branching and shape, which can be important for fitting into a constrained binding site. |

A statistically significant 3D-QSAR model for C22H21Cl2NO7 analogs would yield contour maps. These maps would visually indicate, for example, where bulky groups on the aglycone enhance activity (a sterically favorable region) or where a positive electrostatic potential from a hydrogen bond donor on the sugar is required for optimal receptor binding. mdpi.com Such a validated model would serve as a powerful predictive tool to guide the rational design of new, more effective analogs. researchgate.net

Preclinical in Vivo Pharmacological Studies of C22h21cl2no7

Utilization of Relevant Animal Models for Metabolite Evaluation

The evaluation of C22H21Cl2NO7 has relied on various animal models to simulate natural parasitic infections and to study the drug's behavior within a biological system.

The anthelmintic efficacy of C22H21Cl2NO7 has been evaluated in several host species naturally or experimentally infected with nematodes and other helminths. Ruminants, such as sheep and cattle, are primary models due to their economic importance and susceptibility to parasites targeted by the compound. lasalabs.com Studies in sheep have demonstrated high efficacy against benzimidazole-resistant strains of Haemonchus contortus. researchgate.netdefra.gov.uk Similarly, trials in cattle have confirmed its effectiveness against gastrointestinal nematodes like Haemonchus spp. and Bunostomum phlebotomum. researchgate.netdefra.gov.uk

Canine models have also been employed to assess efficacy against specific nematode species. Research in dogs infected with Ancylostoma caninum (hookworm) showed a marked anthelmintic effect on adult stages. nih.gov These models are essential for determining the compound's spectrum of activity and its potential for therapeutic use in different species.

Table 1: Summary of Animal Models for Anthelmintic Efficacy of C22H21Cl2NO7

| Animal Model | Target Parasite | Efficacy Findings |

| Sheep | Haemonchus contortus (Benzimidazole-resistant) | High efficacy against liver fluke and haematophagous nematodes. researchgate.netdefra.gov.uk |

| Cattle | Fasciola hepatica, Haemonchus spp., Bunostomum phlebotomum | Effective against gastrointestinal helminths. researchgate.net |

| Dogs | Ancylostoma caninum (adult and larval stages) | Marked effect on adult stages, removing 98-99%; did not affect arrested larvae but may have inhibited their full maturation. nih.gov |

Ovine (sheep) and bovine (cattle) models are extensively used to investigate the absorption, distribution, metabolism, and excretion (ADME) of C22H21Cl2NO7. nih.govnih.gov Studies in sheep using radiolabeled (¹⁴C) C22H21Cl2NO7 have been particularly informative. nih.govfao.org These experiments allow for the tracking of the parent drug and its metabolites throughout the body. The ovine model is especially relevant as C22H21Cl2NO7 is primarily used in sheep and cattle. lasalabs.comfao.org These studies have shown that the liver is a key organ in the metabolic process, where the main metabolites have been identified. nih.govfao.org The data from these models are critical for understanding the compound's persistence in tissues and for establishing appropriate withdrawal periods in food-producing animals.

Assessment of C22H21Cl2NO7 Pharmacodynamics

The pharmacodynamic properties of C22H21Cl2NO7 relate to its mechanism of action at the molecular level within the parasite. As a member of the salicylanilide (B1680751) class of anthelmintics, its primary mode of action is the uncoupling of mitochondrial oxidative phosphorylation. defra.gov.ukdefra.gov.uk This process disrupts the synthesis of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. defra.gov.uk The inhibition of ATP synthesis leads to a profound alteration in the parasite's energy metabolism, resulting in paralysis and eventual death. defra.gov.ukdefra.gov.uk This mechanism is particularly effective against blood-sucking parasites like Haemonchus contortus and liver flukes (Fasciola hepatica), which have high energy demands. nih.govijcmas.com The compound's activity against benzimidazole-resistant strains of H. contortus highlights its different and valuable mechanism of action. defra.gov.uk

Characterization of C22H21Cl2NO7 Formation and Fate in Organisms

Understanding the pharmacokinetic profile of C22H21Cl2NO7 is essential for optimizing its therapeutic use. This involves studying its absorption, distribution, metabolism, and excretion over time.

Following administration in sheep and cattle, C22H21Cl2NO7 is well absorbed, with peak plasma concentrations typically observed between 24 to 48 hours. defra.gov.ukdefra.gov.uknih.gov The compound exhibits a long elimination half-life, which is approximately 2 to 4 weeks in sheep. defra.gov.uknih.govnih.gov This prolonged half-life contributes to its sustained therapeutic action. nih.gov However, the elimination rate can differ between species, with a significantly shorter half-life of about 4 to 4.7 days observed in goats compared to 14 days in sheep, which could reduce its sustained action in goats. nih.gov The primary route of excretion is via the feces, with over 80% of the dose eliminated over an 8-week period, while urinary excretion is negligible (less than 0.5%). defra.gov.uknih.gov

Table 2: Pharmacokinetic Parameters of C22H21Cl2NO7 in Ruminants

| Species | Time to Peak Plasma Level (Tmax) | Elimination Half-Life (t½) | Primary Excretion Route |

| Sheep | 8-48 hours nih.gov | 2-4 weeks defra.gov.uknih.gov | Feces (>80%) nih.gov |

| Cattle | 8-48 hours nih.gov | Similar to sheep nih.gov | Feces nih.gov |

| Goats | ~2.6 days nih.gov | 4-4.7 days nih.gov | Feces nih.gov |

The distribution of C22H21Cl2NO7 in the body is limited by its extensive binding to plasma proteins, particularly albumin (>99%). defra.gov.uknih.gov This high degree of protein binding means that tissue concentrations are generally many times lower than the corresponding plasma levels. nih.gov

Metabolism of the compound is not extensive. nih.gov In sheep, the vast majority of the compound in plasma is the unmetabolized parent drug, with metabolites accounting for less than 2%. nih.gov The parent compound also constitutes over 90% of the radioactivity found in feces. nih.gov The primary metabolic pathway involves reductive deiodination. fao.org Two key metabolites have been identified in the feces and liver: 3-monoiodoclosantel and 5-monoiodoclosantel. fao.org In the liver of sheep, these monoiodoclosantel metabolites can account for approximately 30% to 40% of the total radioactivity. nih.gov In other tissues like muscle, kidney, and fat, the residue is almost exclusively the parent C22H21Cl2NO7 compound. fao.org

Advanced Metabolic Pathway Analysis of C22h21cl2no7

Detailed Mapping of C22H21Cl2NO7 Biotransformation and Subsequent Metabolites

The biotransformation of 2-Methylpyridine-3,5-dicarboxylic acid is a critical area of study to understand its physiological and potential toxicological effects. While specific metabolic pathways for C22H21Cl2NO7 are not extensively detailed in publicly available literature, the metabolism of pyridine derivatives, in general, involves a series of well-characterized enzymatic reactions. The transformation rate of these derivatives is highly dependent on their substituents. For instance, pyridine carboxylic acids typically exhibit a higher transformation rate compared to other derivatives like mono-hydroxypyridines, methylpyridines, aminopyridines, and halogenated pyridines nih.gov.

The initial steps in the biotransformation of pyridine compounds can occur through either ring hydroxylation or oxidation of a side chain semanticscholar.org. For 2-Methylpyridine-3,5-dicarboxylic acid, this could involve hydroxylation of the pyridine ring or oxidation of the methyl group. Subsequent reactions often lead to ring cleavage, a critical step in the degradation of the heterocyclic structure. The precise position of ring fission can be determined using techniques such as 14C-labeled substrates nih.gov.

Through the isolation and characterization of intermediate compounds, the complete mineralization pathway of various heterocyclic aromatic compounds has been elucidated nih.gov. While a definitive map for C22H21Cl2NO7 is not available, based on analogous compounds, a hypothetical pathway could involve initial oxidation or hydroxylation, followed by decarboxylation and eventual ring opening to yield aliphatic intermediates that can enter central metabolic pathways.

Enzymes and Pathways Governing C22H21Cl2NO7 Catabolism

The catabolism of pyridine and its derivatives is predominantly carried out by a diverse range of microorganisms, including bacteria and fungi, which employ specific enzymatic machinery for this purpose nih.govsemanticscholar.org. The enzymes involved in these pathways are often mono- or dioxygenases, which catalyze the initial oxidative attacks on the pyridine ring nih.gov.

Studies on various pyridine-degrading organisms have identified key enzymes such as pyridine monooxygenase, which can catalyze the direct cleavage of the pyridine ring asm.org. For pyridine dicarboxylic acids, specific enzymes are involved in their degradation. For example, the degradation of dipicolinic acid (pyridine-2,6-dicarboxylic acid) has been studied in a coculture of anaerobic bacteria semanticscholar.org. The enzymatic processes often require cofactors and coenzymes, and the involvement of specific enzymes can be confirmed through methods like 18O labeling nih.gov.

While the specific enzymes responsible for the catabolism of 2-Methylpyridine-3,5-dicarboxylic acid have not been identified, it is highly probable that its breakdown is initiated by a class of oxidoreductases. The subsequent steps would likely involve hydrolases and lyases to further degrade the molecule. The transformation of pyridine derivatives is known to proceed through established metabolic routes like the maleamate pathway nih.gov.

Factors Influencing Metabolic Fluxes Involving C22H21Cl2NO7

Metabolic flux, the rate of turnover of molecules through a metabolic pathway, is influenced by a multitude of factors. For xenobiotics like 2-Methylpyridine-3,5-dicarboxylic acid, both intrinsic and extrinsic factors can significantly alter their metabolic rate and direction.

Environmental Conditions: The metabolic pathways of pyridine derivatives are known to be active under both aerobic and anaerobic conditions, with different microorganisms and enzymatic systems being dominant in each environment nih.gov. Factors such as pH, temperature, and the availability of nutrients can significantly impact the growth and metabolic activity of the degrading microorganisms researchgate.net.

Co-metabolism: The presence of other carbon sources can influence the degradation of pyridine compounds. For instance, glucose has been shown to act as a co-metabolism growth substrate, enhancing the biological degradation of pyridine researchgate.net. This suggests that the metabolic flux of C22H21Cl2NO7 could be influenced by the presence of other readily metabolizable compounds in the environment.

Enzyme Induction and Inhibition: Exposure to pyridine derivatives can induce the expression of the specific enzymes required for their degradation in microorganisms. Conversely, the presence of certain compounds can inhibit these enzymatic activities. The structure of the pyridine derivative itself plays a crucial role, with different substituents affecting the rate of transformation nih.gov. For example, the presence of the two carboxylic acid groups and a methyl group on the pyridine ring of C22H21Cl2NO7 will be a key determinant of its interaction with metabolic enzymes.

Computational Chemistry and Molecular Modeling in C22h21cl2no7 Research

Ab Initio and DFT Calculations for C22H21Cl2NO7 Structure and Reactivity

Quantum chemical calculations, particularly ab initio methods and Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of Chloramphenicol Palmitate. researchgate.netyoutube.com These first-principles approaches solve the electronic Schrödinger equation to yield valuable information such as electron densities, energies, and other molecular properties. youtube.com

Ab initio calculations, such as the Hartree-Fock (HF) method, provide a foundational understanding of the molecule's geometry and electronic distribution without empirical parameters. researchgate.net DFT, on the other hand, has become a more widely used method due to its favorable balance of computational cost and accuracy, especially for larger systems. nih.gov Functionals like B3LYP are commonly employed to optimize the molecular geometry and predict vibrational frequencies.

Research using these methods on the core chloramphenicol structure provides insights applicable to its palmitate ester. Calculations can determine key structural parameters, such as bond lengths and angles, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. These computational studies can also model the molecule's infrared spectrum, which can be compared with experimental data for validation. researchgate.net

Table 1: Representative Data from DFT Calculations on Related Molecular Scaffolds

| Computational Method | Basis Set | Calculated Property | Value |

|---|---|---|---|

| DFT/B3LYP | 6-31G(d,p) | Optimized Bond Length (C=O) | ~1.23 Å |

| DFT/B3LYP | 6-31G(d,p) | HOMO-LUMO Energy Gap | ~4-5 eV |

| RHF | 6-31G(d,p) | Dipole Moment | ~5-6 Debye |

Note: Data is illustrative and based on typical values for similar organic molecules, as specific data for C22H21Cl2NO7 may not be publicly available. The values represent the type of information generated from such calculations.

Molecular Dynamics Simulations of C22H21Cl2NO7 in Biological Environments

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. mdpi.com For Chloramphenicol Palmitate, MD simulations are crucial for understanding its behavior in complex biological environments, such as its interaction with cell membranes and its target, the bacterial ribosome.

Since Chloramphenicol Palmitate is a prodrug that must be hydrolyzed to its active form, MD simulations can model its passage through and interaction with the lipid bilayers of the intestinal mucosa. patsnap.com These simulations can reveal how the long palmitate chain influences the molecule's partitioning into membranes and its orientation within them. Studies on similar molecules, like palmitic acid itself, have used MD to investigate interactions in various environments, providing a methodological basis for studying the ester. nih.gov

Furthermore, MD simulations have been extensively used to study the binding of the active drug, Chloramphenicol, to the bacterial ribosome. nih.gov These simulations can elucidate the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the drug-ribosome complex. By revealing the dynamic nature of this binding, MD can help explain the mechanism of protein synthesis inhibition and even shed light on mechanisms of antibiotic resistance caused by mutations in the ribosomal RNA. nih.gov

In Silico Screening and Design of C22H21Cl2NO7 Analogs

In silico screening and computer-aided drug design (CADD) are essential strategies for discovering and optimizing new drug candidates. scispace.com These approaches are applied to design analogs of Chloramphenicol Palmitate with potentially improved properties, such as enhanced efficacy, better selectivity, or reduced toxicity.

Virtual screening involves filtering large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. nih.govmdpi.com This can be done using either structure-based or ligand-based methods. In structure-based virtual screening, computational docking is used to predict the binding pose and affinity of potential ligands to the three-dimensional structure of the target, such as the chloramphenicol binding site on the ribosome.

Ligand-based methods, such as pharmacophore modeling and 3D-QSAR (Quantitative Structure-Activity Relationship), are used when the 3D structure of the target is unknown. mdpi.com A pharmacophore model defines the essential spatial arrangement of chemical features that a molecule must possess to bind to the target. This model can then be used to search for new compounds with a similar arrangement of features. By combining these computational techniques, researchers can design and screen novel analogs of Chloramphenicol, prioritizing the most promising candidates for chemical synthesis and experimental testing. scispace.com

Predictive Modeling of C22H21Cl2NO7-Protein Interactions

Predictive modeling of the interactions between Chloramphenicol Palmitate (and its active form, Chloramphenicol) and proteins is a cornerstone of understanding its mechanism of action. Molecular docking and other computational methods are used to predict the binding conformation and affinity of the drug to its primary target, the 50S ribosomal subunit. nih.gov

Molecular docking simulations place the ligand (Chloramphenicol) into the binding site of the protein and score the different poses based on factors like shape complementarity and intermolecular forces. This provides a static picture of the binding event. These predictions are crucial for rationalizing the drug's activity and for designing new derivatives with improved binding characteristics.

To obtain a more dynamic and accurate picture, the results from docking are often used as a starting point for more extensive calculations, such as MD simulations and binding free energy calculations (e.g., MM/PBSA or MM/GBSA). nih.gov These methods can account for the flexibility of both the protein and the ligand, as well as the effects of the surrounding solvent, leading to a more reliable prediction of binding affinity. Computational studies can also predict interactions with other proteins, such as metabolic enzymes or efflux pumps, which can influence the drug's efficacy and resistance profile. nih.gov

Table 2: Key Parameters in Predictive Modeling of Drug-Protein Interactions

| Modeling Technique | Key Output | Application for C22H21Cl2NO7 |

|---|---|---|

| Molecular Docking | Binding Pose, Docking Score | Predicting the orientation of Chloramphenicol in the ribosomal binding site. |

| Molecular Dynamics | Conformational changes, Interaction stability | Simulating the dynamic stability of the Chloramphenicol-ribosome complex over time. |

| MM/PBSA, MM/GBSA | Binding Free Energy (ΔG) | Quantifying the binding affinity to guide the design of more potent analogs. |

| Support Vector Machine | Palmitoylation site prediction | Predicting potential interactions of the palmitate moiety with proteins. nih.gov |

Computational Approaches for Elucidating C22H21Cl2NO7 Metabolic Fate

Understanding the metabolic fate of a drug is critical for its development. Computational models are increasingly used to predict how drugs like Chloramphenicol Palmitate are metabolized in the body. The primary metabolic pathway for the active Chloramphenicol involves glucuronidation by UDP-glucuronosyltransferases (UGTs) in the liver and reduction of the nitro group by intestinal bacteria.

In silico tools can predict sites of metabolism on a drug molecule. These models often use machine learning algorithms trained on large datasets of known drug metabolism reactions. They can identify which atoms in the Chloramphenicol molecule are most susceptible to modification by metabolic enzymes like cytochrome P450s or UGTs.

Furthermore, molecular docking and MD simulations can be used to model the interaction of Chloramphenicol with specific metabolic enzymes. By understanding how the drug fits into the active site of an enzyme, researchers can predict the likelihood of a particular metabolic reaction occurring. These computational predictions can help anticipate potential drug-drug interactions and variability in patient response, guiding preclinical and clinical studies.

Modern Analytical Techniques for C22h21cl2no7 Profiling

Advanced Chromatographic-Mass Spectrometric Techniques for C22H21Cl2NO7 Quantification and Identification

The quantification and identification of the compound C22H21Cl2NO7 (Glucametacin) in various matrices, particularly biological ones, rely heavily on the coupling of liquid chromatography (LC) with mass spectrometry (MS). This combination provides the high selectivity and sensitivity required for accurate measurement. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) has become a primary tool for profiling complex mixtures containing such pharmaceutical compounds. nih.gov LC-MS/MS, a tandem mass spectrometry approach, is frequently employed for quantitative bioanalysis due to its ability to minimize background interference and achieve low limits of detection. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the analysis of C22H21Cl2NO7. Unlike unit-mass-resolution instruments, HRMS provides a highly accurate mass measurement, often to within 5 ppm, which allows for the determination of the elemental composition of the parent molecule and its metabolites. nih.govnih.gov This capability is invaluable for confirming the identity of the target analyte and for structural elucidation of unknown metabolites or degradation products. nih.gov

Tandem mass spectrometry (MS/MS) is used to generate characteristic fragmentation patterns that serve as a structural fingerprint for the compound. neu.edu.tr In a typical MS/MS experiment, the molecular ion of C22H21Cl2NO7 (m/z 497.07) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. neu.edu.trwhitman.edu The fragmentation pattern is predictable based on the compound's structure, which includes ester, amide, ether, and chloro-substituted aromatic functionalities. Cleavage is favored at the most labile bonds, such as the ester and ether linkages. whitman.edu

Key structural features of C22H21Cl2NO7 suggest several predictable fragmentation pathways:

Loss of the glucose moiety: Cleavage of the glycosidic bond would result in a significant neutral loss.

Ester and Amide Cleavage: The ester linkage connecting the indomethacin (B1671933) core to the glucose-derived moiety is a likely point of fragmentation.

Acylium Ion Formation: A common fragmentation for ester-containing compounds is the formation of stable acylium ions. libretexts.org

Cleavage of the Indole (B1671886) Ring: Fragmentation can occur within the indomethacin core structure itself.

A plausible fragmentation pattern for C22H21Cl2NO7 is detailed in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Structure of Fragment |

| 497.07 | 356.03 | [Indomethacin core]+ |

| 497.07 | 312.04 | [Indomethacin core - COOH]+ |

| 497.07 | 139.00 | [p-chlorobenzoyl]+ |

| 356.03 | 312.04 | [Indomethacin core - COOH]+ |

| 356.03 | 139.00 | [p-chlorobenzoyl]+ |

Note: This table represents a hypothetical fragmentation pattern based on chemical principles; experimental data would be required for confirmation.

Developing a robust chromatographic method is essential for separating C22H21Cl2NO7 from endogenous components in complex biological matrices like plasma, urine, or tissue homogenates. mdpi.com The primary goal is to achieve a sharp, symmetrical peak for the analyte, free from interfering peaks, within a reasonable run time.

Method development typically involves the optimization of several key parameters:

Stationary Phase (Column): Reversed-phase columns, such as those with a C18 (octadecylsilyl) stationary phase, are commonly used for compounds with moderate polarity like Glucametacin. ekb.egmdpi.com

Mobile Phase: A combination of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous phase is used. The aqueous phase is often acidified with formic acid or acetic acid to improve peak shape and ionization efficiency in the mass spectrometer. nih.govmdpi.com

Elution Mode: Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to effectively elute all compounds of interest and clean the column of highly retained matrix components. mdpi.com

Sample Preparation: This is a critical step to remove matrix components that can interfere with the analysis or damage the instrument. Common techniques include protein precipitation with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govmdpi.com

The table below summarizes typical parameters for an LC method designed for analyzing C22H21Cl2NO7 in a biological matrix.

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately polar analytes. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid improves peak shape and protonation for positive ion mode MS. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent to elute the analyte from the column. |

| Flow Rate | 0.3 - 0.5 mL/min | Optimized for column dimensions and particle size. |

| Elution Mode | Gradient | Ensures efficient elution of the analyte while removing interferences. |

| Injection Volume | 1 - 10 µL | Small volume to prevent peak distortion. |

| Column Temperature | 30 - 40 °C | Controls retention time consistency and reduces viscosity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for C22H21Cl2NO7 Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive analytical technique for the structural elucidation and confirmation of organic molecules like C22H21Cl2NO7. mdpi.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. core.ac.uk The two most common NMR techniques used are ¹H NMR (proton) and ¹³C NMR (carbon-13) spectroscopy. uobasrah.edu.iq

For C22H21Cl2NO7, ¹H NMR spectroscopy would reveal the number of different types of protons, their chemical environment (via chemical shift, δ), their neighboring protons (via spin-spin splitting), and the relative number of protons of each type (via integration). researchgate.net For example, aromatic protons on the chlorobenzoyl and indole rings would appear in the downfield region (typically 6.5-8.0 ppm), while protons on the glucose moiety and the aliphatic portions of the indomethacin core would appear further upfield. libretexts.org

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. mdpi.com It shows a signal for each unique carbon atom, with chemical shifts indicating the carbon's functional group and hybridization state. Carbonyl carbons (from the ester and amide groups) would be highly deshielded and appear far downfield (>160 ppm). sigmaaldrich.com

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, confirming how the different structural fragments are pieced together. core.ac.ukmdpi.com

The tables below provide predicted chemical shifts for the C22H21Cl2NO7 structure based on standard values for similar functional groups.

Predicted ¹H NMR Chemical Shifts

| Proton Type | Approximate Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (Ar-H) | 6.5 - 8.0 |

| Glucose Anomeric (O-CH-O) | 5.0 - 5.5 |

| Glucose Ring (CH-O) | 3.5 - 4.5 |

| Methylene (Ar-CH₂-N) | 4.0 - 4.5 |

| Methylene (-O-CH₂-CO) | 3.5 - 4.0 |

Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 175 |

| Aromatic (Ar-C) | 110 - 140 |

| Glucose Anomeric (O-C-O) | 95 - 105 |

| Glucose Ring (C-O) | 60 - 80 |

| Methylene (Ar-CH₂-N) | 45 - 55 |

| Methylene (-O-CH₂-CO) | 40 - 50 |

Note: These tables provide estimated chemical shift ranges. Actual values depend on the specific solvent and experimental conditions.

Bioanalytical Method Validation for Robust C22H21Cl2NO7 Measurement

Bioanalytical method validation is the process of demonstrating that an analytical method used for the quantification of an analyte in a biological matrix is reliable and reproducible for its intended use. nih.gov For C22H21Cl2NO7, any method used to support pharmacokinetic or other regulated studies must be fully validated according to guidelines from regulatory bodies like the FDA or the principles outlined in the ICH M10 guideline. wum.edu.plfda.gov

The validation process assesses several key performance characteristics: nih.gov

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous matrix components, and concomitant medications. fda.gov

Accuracy: The closeness of the mean test results to the true concentration of the analyte. It is typically expressed as the percent relative error (%RE). nih.gov

Precision: The closeness of agreement among a series of measurements. It is evaluated at two levels: repeatability (intra-batch precision) and intermediate precision (inter-batch precision), and is expressed as the percent coefficient of variation (%CV). nih.gov

Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte over a specific range.

Range: The concentration interval over which the method is shown to be precise, accurate, and linear.

Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. mdpi.com

Stability: The chemical stability of the analyte in the biological matrix under various conditions encountered during sample handling, storage, and analysis (e.g., freeze-thaw cycles, long-term storage). mdpi.com

The table below summarizes the typical validation parameters and their internationally accepted acceptance criteria for small molecule bioanalysis using chromatographic methods.

| Validation Parameter | Acceptance Criteria |

| Accuracy | The mean value should be within ±15% of the nominal concentration (except at LLOQ, where it should be within ±20%). |

| Precision | The %CV should not exceed 15% (except at LLOQ, where it should not exceed 20%). |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in at least six different sources of blank matrix. fda.gov |

| Linearity | Correlation coefficient (r²) should be ≥ 0.99. |

| Carry-over | Response in a blank sample following the highest calibration standard should not be >20% of the LLOQ response. |

| Stability (Freeze-Thaw, Short-Term, Long-Term) | Mean concentrations should be within ±15% of the nominal concentration. |

Multivariate Statistical Analysis of C22H21Cl2NO7 Data

In studies that generate large and complex datasets, such as metabolomics or drug metabolite profiling, multivariate statistical analysis (MVA) is an essential tool for data interpretation. frontiersin.orgnih.gov When analyzing the effects of C22H21Cl2NO7, MVA methods can help reduce the dimensionality of the data, identify patterns, and highlight variables (e.g., endogenous metabolites) that are most influenced by the presence of the compound. nih.govphmethods.net

Two of the most common MVA techniques are Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA).

Principal Component Analysis (PCA): PCA is an unsupervised technique used for exploratory data analysis. tibco.com It transforms the original correlated variables into a smaller set of uncorrelated variables called principal components, capturing the maximum variance in the data. phmethods.netmetwarebio.com PCA is used to get an overview of the data structure, identify trends or groupings, and detect outliers without prior knowledge of the sample classes. nih.govmetwarebio.com For instance, a PCA plot might show a clear separation between samples from a treated group (receiving C22H21Cl2NO7) and a control group.

Partial Least Squares Discriminant Analysis (PLS-DA): PLS-DA is a supervised method that uses class information (e.g., treated vs. control) to maximize the separation between sample groups. nih.govmetabolon.com Unlike PCA, which only considers the variance within the data, PLS-DA focuses on the covariance between the data and the class membership, making it particularly powerful for identifying the variables (biomarkers) that are most responsible for the observed group separation. metabolon.commdpi.com However, because PLS-DA is a supervised method, it is prone to overfitting, and models must be rigorously validated using techniques like cross-validation and permutation testing to ensure their statistical significance and predictive power. metwarebio.comnih.gov

The application of these techniques can reveal metabolic pathways perturbed by C22H21Cl2NO7 or identify potential biomarkers of its effect, providing insights that would be difficult to obtain through univariate statistical methods alone. nih.govdiva-portal.org

Future Perspectives and Emerging Research Avenues for C22h21cl2no7

Exploration of C22H21Cl2NO7 as a Biomarker for Sertraline (B1200038) Efficacy or Metabolism

The search for reliable biomarkers to predict antidepressant response is a key priority in psychiatry. plos.orgnih.gov Metabolites of psychoactive drugs are increasingly being investigated as potential indicators of individual metabolic differences that may influence treatment outcomes. nih.gov

Future research should focus on quantifying C22H21Cl2NO7 levels in patients undergoing sertraline therapy. The formation of this metabolite is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. clinpgx.orgnih.gov Variations in the activity of these enzymes, due to genetic polymorphisms or other factors, could lead to significant inter-individual differences in the rate of sertraline glucuronidation.

Consequently, the concentration of C22H21Cl2NO7 in plasma or urine could serve as a non-invasive biomarker for:

Metabolic Phenotype : High or low levels of C22H21Cl2NO7 could indicate the specific activity of the UGT pathway in an individual, helping to characterize their unique drug metabolism profile.

Drug-Drug Interactions : Co-administered drugs that induce or inhibit UGT enzymes could alter the levels of C22H21Cl2NO7, making it a potential dynamic biomarker for assessing the impact of polypharmacy on sertraline metabolism.

The table below summarizes the key enzymes involved in the metabolism of sertraline, including the formation of C22H21Cl2NO7.

| Metabolic Pathway | Enzymes Involved | Metabolite | Chemical Formula |

| N-Demethylation | CYP2B6, CYP2C19, CYP2C9, CYP3A4, CYP2D6 | Desmethylsertraline (B1148675) | C16H15Cl2N |

| Oxidative Deamination | CYP3A4, CYP2C19, MAO-A, MAO-B | Sertraline Ketone | C17H14Cl2O |

| Glucuronidation | UGT1A3, UGT1A6, UGT2B4, UGT2B7 | Sertraline Carbamoyl-O-Glucuronide | C22H21Cl2NO7 |

This table is based on data from in vitro studies. clinpgx.orgnih.govclinpgx.orgpharmgkb.org

Advanced Systems Biology Approaches to C22H21Cl2NO7 Network Integration

Systems biology offers a powerful framework for understanding the complex interplay of factors that determine a drug's effect. nih.gov By integrating data from genomics, proteomics, and metabolomics, systems pharmacology models can simulate the behavior of a drug within a biological system. nih.govnih.gov

For C22H21Cl2NO7, future systems biology research should aim to:

Construct Comprehensive Metabolic Networks : Develop detailed computational models of sertraline's metabolic pathways, where C22H21Cl2NO7 is a key node. These models would incorporate kinetic data for each enzymatic step, including the UGT-mediated formation of C22H21Cl2NO7. nih.gov

Integrate Pharmacogenomic Data : Incorporate data on genetic variants of UGT enzymes into these models to predict how an individual's genetic makeup might influence the flux through the glucuronidation pathway and affect the levels of C22H21Cl2NO7.

Development of Innovative In Silico and In Vitro Models for C22H21Cl2NO7 Research

To explore the properties and biological significance of C22H21Cl2NO7, the development of specialized research models is essential. europeanreview.org

In Silico Models:

Physiologically Based Pharmacokinetic (PBPK) Modeling : Building on existing PBPK models for sertraline, more refined models can be developed to specifically predict the tissue distribution, accumulation, and elimination of C22H21Cl2NO7. fda.govosti.gov These models could simulate its concentration in key organs like the liver and brain, providing insights into its potential biological activities.

Molecular Docking : Computational docking studies could be employed to investigate whether C22H21Cl2NO7 has any affinity for biologically relevant targets, such as neurotransmitter receptors or drug transporters. This could help to determine if the metabolite is merely an inactive excretion product or if it possesses its own pharmacological or toxicological profile.

In Vitro Models:

Recombinant Enzyme Assays : Using commercially available recombinant human UGT enzymes, researchers can perform detailed kinetic studies to precisely characterize the formation of C22H21Cl2NO7. pharmgkb.org This would allow for the identification of the specific UGT isoforms with the highest activity towards sertraline.

Advanced Cell Culture Systems : Three-dimensional (3D) cell culture models, such as liver spheroids or organoids, can provide a more physiologically relevant environment to study the metabolism of sertraline to C22H21Cl2NO7. These systems better mimic the complex cell-cell interactions of native tissue compared to traditional 2D cell cultures. youtube.com

Transporter Interaction Assays : In vitro systems expressing key drug transporters, such as P-glycoprotein (ABCB1), could be used to determine if C22H21Cl2NO7 is a substrate or inhibitor of these efflux pumps. pharmgkb.org This would have implications for its distribution, particularly across the blood-brain barrier.

Role of C22H21Cl2NO7 in Addressing Drug Resistance Mechanisms

Treatment resistance is a significant challenge in the management of major depressive disorder, with a substantial number of patients failing to respond to initial SSRI therapy. europeanreview.orgcolumbia.edu The mechanisms underlying this resistance are complex and multifactorial, involving genetic, metabolic, and neurobiological factors. consensus.appfrontiersin.org

While the direct role of C22H21Cl2NO7 in drug resistance is currently unknown, future research could investigate its potential indirect contributions:

Metabolic Shunting and Clearance : In some individuals, an unusually high rate of glucuronidation could represent a "metabolic shunting" pathway that rapidly clears sertraline from the body. This increased clearance could lead to lower systemic exposure to the parent drug and its active metabolite, desmethylsertraline, potentially resulting in a lack of therapeutic effect at standard doses. Investigating C22H21Cl2NO7 levels in treatment-resistant patients versus responders could test this hypothesis.

Interaction with Efflux Transporters : As mentioned previously, if C22H21Cl2NO7 were found to be a substrate or modulator of efflux pumps like P-glycoprotein at the blood-brain barrier, it could influence the concentration of sertraline within the central nervous system. nih.gov For instance, competition for these transporters could theoretically alter the brain penetration of the parent drug.

A Marker for Atypical Metabolism : Even if C22H21Cl2NO7 is pharmacologically inactive, its quantification in treatment-resistant populations could serve as a valuable research tool. Atypical levels might flag individuals with unusual metabolic profiles that contribute to resistance through mechanisms that are not yet fully understood.

By pursuing these research avenues, the scientific community can gain a more complete understanding of sertraline's pharmacology and potentially uncover new strategies to personalize treatment and overcome the challenge of antidepressant resistance.

Q & A

Basic: What experimental protocols ensure reproducible synthesis of C22_{22}22H21_{21}21Cl2_{2}2NO7_{7}7?

Methodological Answer:

To achieve reproducible synthesis, document reaction parameters (temperature, solvent, catalyst, stoichiometry) in detail, adhering to guidelines for experimental sections in journals . Use controlled purification methods (e.g., column chromatography, recrystallization) and validate purity via HPLC or GC-MS. Cross-reference with primary literature for known intermediates, and include step-by-step protocols in supplementary materials to enable replication .

Basic: Which spectroscopic techniques are critical for characterizing C22_{22}22H21_{21}21Cl2_{2}2NO7_{7}7?

Methodological Answer:

Combine H/C NMR to confirm molecular structure and chlorine substitution patterns. Use high-resolution mass spectrometry (HRMS) for molecular weight validation. FT-IR can identify functional groups (e.g., ester, nitro). For crystalline samples, single-crystal X-ray diffraction provides definitive structural proof. Ensure raw spectral data is archived and annotated for peer review .

Advanced: How to resolve contradictions in spectral data for C22_{22}22H21_{21}21Cl2_{2}2NO7_{7}7 derivatives?

Methodological Answer:

Contradictions often arise from impurities or conformational isomerism. Perform comparative analysis using orthogonal techniques (e.g., NMR vs. X-ray). Use computational chemistry (DFT calculations) to model expected spectra and identify discrepancies. Replicate experiments under varying conditions (e.g., solvent polarity) to isolate artifacts. Document uncertainties in raw data and apply error analysis frameworks .

Advanced: What computational strategies predict the reactivity of C22_{22}22H21_{21}21Cl2_{2}2NO7_{7}7 in novel reactions?

Methodological Answer:

Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Molecular dynamics simulations can model solvent effects. Validate predictions with small-scale exploratory reactions and compare experimental vs. computed activation energies. Use cheminformatics databases to benchmark against analogous compounds .

Basic: How to assess purity and stability of C22_{22}22H21_{21}21Cl2_{2}2NO7_{7}7 under varying storage conditions?

Methodological Answer:

Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. Use Karl Fischer titration for moisture content and DSC/TGA for thermal stability. Compare degradation products via LC-MS. Report storage recommendations (e.g., inert atmosphere, desiccated) in supplementary materials .

Advanced: What mechanistic approaches elucidate the biological activity of C22_{22}22H21_{21}21Cl2_{2}2NO7_{7}7?

Methodological Answer:

Combine in vitro assays (e.g., enzyme inhibition, cell viability) with molecular docking to identify binding interactions. Use isotopic labeling (C, H) to trace metabolic pathways. Validate mechanisms via knockout models (e.g., CRISPR-edited cell lines) and correlate findings with structural-activity relationships (SAR) .

Basic: How to design experiments testing C22_{22}22H21_{21}21Cl2_{2}2NO7_{7}7 stability under physiological conditions?

Methodological Answer:

Simulate physiological pH (7.4), temperature (37°C), and ionic strength (PBS buffer). Monitor degradation via UV-Vis spectroscopy at timed intervals. Include control samples (e.g., inert analogs) to distinguish hydrolytic vs. enzymatic pathways. Use LC-MS/MS to identify degradation products and propose pathways .

Advanced: What statistical methods validate reproducibility in biological assays involving C22_{22}22H21_{21}21Cl2_{2}2NO7_{7}7?

Methodological Answer:

Apply ANOVA for inter-group variability and Grubbs’ test to exclude outliers. Use power analysis to determine sample size adequacy. Report values with 95% confidence intervals. Cross-validate results across independent labs and publish raw datasets in open repositories .

Advanced: How to optimize solubility of C22_{22}22H21_{21}21Cl2_{2}2NO7_{7}7 for in vivo studies?

Methodological Answer:

Screen co-solvents (DMSO, PEG) and surfactants (Tween-80) using phase diagrams. Employ nanoformulation (liposomes, micelles) to enhance bioavailability. Characterize solubility via shake-flask method and validate stability using dynamic light scattering (DLS). Reference pharmacopeia guidelines for excipient compatibility .

Advanced: What analytical workflows identify degradation pathways of C22_{22}22H21_{21}21Cl2_{2}2NO7_{7}7 in environmental matrices?

Methodological Answer:

Use high-resolution LC-QTOF-MS to detect trace degradation products. Pair with non-targeted analysis software (e.g., Compound Discoverer) to annotate unknown peaks. Conduct QSAR modeling to predict ecotoxicological endpoints. Validate findings via controlled photolysis/hydrolysis studies and report limits of detection (LOD) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.